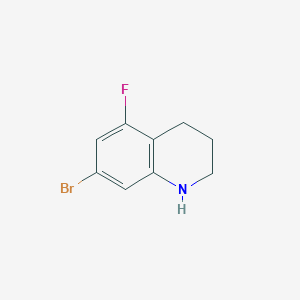![molecular formula C19H26Cl2N2O B12279588 trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)
trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt: is a synthetic compound that belongs to the class of benzeneacetamides It is characterized by the presence of a pyrrolidine ring, a cyclohexyl group, and two chlorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt involves multiple steps. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclohexyl group, and the chlorination of the benzene ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to obtain the final product in its methanesulfonate salt form.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other chemicals, pharmaceuticals, and materials.
作用機序
The mechanism of action of trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt involves its interaction with specific molecular targets. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.
類似化合物との比較
- 3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide hydrochloride
- 3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide sulfate
Comparison: Compared to similar compounds, trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt may exhibit unique properties due to its specific salt form. This can influence its solubility, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C19H26Cl2N2O |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
2-[3-(dichloromethyl)-2-(2-pyrrolidin-1-ylcyclohexyl)phenyl]acetamide |
InChI |
InChI=1S/C19H26Cl2N2O/c20-19(21)15-8-5-6-13(12-17(22)24)18(15)14-7-1-2-9-16(14)23-10-3-4-11-23/h5-6,8,14,16,19H,1-4,7,9-12H2,(H2,22,24) |
InChIキー |
YMHIURSOABKKLQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=C(C=CC=C2C(Cl)Cl)CC(=O)N)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B12279519.png)



![2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12279538.png)
![5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene](/img/structure/B12279548.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)
![7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12279568.png)


